molecular formula C6H6BrClN2O3S B13232642 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride

Cat. No.: B13232642
M. Wt: 301.55 g/mol
InChI Key: RHIUWXQHZRVZLO-UHFFFAOYSA-N
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Description

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride is a complex organic compound that belongs to the class of imidazo[2,1-c][1,4]oxazines This compound is characterized by the presence of a bromine atom, an imidazo[2,1-c][1,4]oxazine ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride typically involves multiple steps

    Formation of the Imidazo[2,1-c][1,4]oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved using reagents like chlorosulfonic acid or sulfonyl chlorides under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a sulfone using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The imidazo[2,1-c][1,4]oxazine ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), dichloromethane.

    Sulfonylation: Chlorosulfonic acid, anhydrous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions can produce sulfonamides or sulfones.

Scientific Research Applications

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound can be used to study the effects of brominated and sulfonylated compounds on biological systems. It may serve as a probe or a precursor for the development of bioactive molecules.

    Medicine: Potential applications in drug discovery and development. The compound’s structure can be modified to create new pharmaceuticals with desired biological activities.

    Industry: Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride depends on its specific application. In general, the compound can interact with molecular targets through its bromine and sulfonyl chloride groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

    2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde: Contains an aldehyde group instead of a sulfonyl chloride group.

    2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile: Features a nitrile group instead of a sulfonyl chloride group.

Uniqueness

The presence of the sulfonyl chloride group in 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride makes it particularly reactive and versatile for various chemical transformations

Properties

Molecular Formula

C6H6BrClN2O3S

Molecular Weight

301.55 g/mol

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride

InChI

InChI=1S/C6H6BrClN2O3S/c7-5-6(14(8,11)12)10-1-2-13-3-4(10)9-5/h1-3H2

InChI Key

RHIUWXQHZRVZLO-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=C(N21)S(=O)(=O)Cl)Br

Origin of Product

United States

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